LogP Shift vs. Non-Fluorinated Analog
2-Bromo-5-chloro-3-fluoroaniline (target) exhibits an XLogP3 of 2.70, compared with a LogP of 3.27 for 2-bromo-5-chloroaniline (comparator), yielding a ΔLogP of –0.57 . The molecular weight of the target (224.46 Da) is 17.99 Da higher than the comparator (206.47 Da), enabling unambiguous mass-spectrometric differentiation . The lower LogP of the fluorinated target predicts reduced membrane passive permeability and altered metabolic partitioning compared with the non-fluorinated analog, a relevant consideration when the compound is used as a precursor for bioactive molecule synthesis where lipophilicity tuning is critical .
| Evidence Dimension | LogP and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.70; MW = 224.46 g/mol |
| Comparator Or Baseline | 2-Bromo-5-chloroaniline (CAS 823-57-4): LogP = 3.27; MW = 206.47 g/mol |
| Quantified Difference | ΔLogP = –0.57; ΔMW = +17.99 Da |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; LogP from BOC Sciences and Chemsrc experimental/predicted data |
Why This Matters
Procurement decisions based on molecular weight and LogP matching for a synthesis campaign will produce different intermediates and pharmacokinetic profiles if the wrong halogen complement is selected.
